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Compound of Interest

Compound Name: Segigratinib

Cat. No.: B15579859

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the design and execution of preclinical trials for Segigratinib
(also known as 3D185), a potent and selective dual inhibitor of Fibroblast Growth Factor
Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R).

Introduction to Segigratinib

Segigratinib is an orally bioavailable small molecule inhibitor targeting FGFR types 1, 2, and 3,
as well as CSF-1R.[1][2][3] Dysregulation of the FGFR signaling pathway, through gene
amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors,
promoting cell proliferation, survival, and angiogenesis.[4][5][6] Additionally, CSF-1R is crucial
for the survival and differentiation of tumor-associated macrophages (TAMs), which often
create an immunosuppressive tumor microenvironment.[1][7] By dually targeting both the tumor
cells via FGFR inhibition and the immunosuppressive microenvironment via CSF-1R inhibition,
Segigratinib presents a promising therapeutic strategy to elicit a synergistic anti-tumor
response.[1]

These protocols outline key in vitro and in vivo assays to characterize the efficacy and
mechanism of action of Segigratinib in relevant preclinical cancer models.

Data Presentation
Biochemical and Cellular Activity of Segigratinib
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The following tables summarize the inhibitory activity of Segigratinib against its target kinases
and its anti-proliferative effects in cancer cell lines characterized by FGFR alterations or CSF-
1R dependency.

Table 1: In Vitro Kinase Inhibitory Activity of Segigratinib.[2]

Kinase Target ICs0 (NM)
FGFR1 0.5
FGFR2 1.3
FGFR3 3.6
CSF-1R 3.8

Table 2: In Vitro Anti-proliferative Activity of Segigratinib in Selected Cancer Cell Lines.[1]

] Key Genetic
Cell Line Cancer Type . ICs0 (NM)
Alteration
Non-Small Cell Lung o
NCI-H1581 FGFR1 Amplification 12.3
Cancer
SNU-16 Gastric Cancer FGFR2 Amplification 3.5
MFM-223 Breast Cancer FGFR2 Amplification 13.9
RT-112 Bladder Cancer FGFR3 Fusion 11.2
AN3-CA Endometrial Cancer FGFR2 Mutation 25.1
GDM-1 Myeloid Leukemia CSF-1R Dependent 3.7

Table 3: Recommended Human Cancer Cell Lines for Preclinical Segigratinib Evaluation.
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Cell Line Cancer Type FGFR Alteration Reference
FGFR1 Amplification
Non-Small Cell Lung o
NCI-H1581 Amplification [1]8]
Cancer (Squamous)
Small Cell Lung o
DMS114 Amplification [8]
Cancer
Non-Small Cell Lung o
HCC-95 Amplification [9]
Cancer (Squamous)
FGFR2 Amplification
SNU-16 Gastric Cancer Amplification [1][1oq[1a]12]
KATO-III Gastric Cancer Amplification [10][12][12][13]
NCI-H716 Colorectal Cancer Amplification [13]
FGFR3 Alterations
FGFR3-TACC3
RT-112 Bladder Cancer ) [14][15]
Fusion
FGFR3-TACC3
SW780 Bladder Cancer ] [14][15]
Fusion
FGFR3-TACC3
JIMT-1 Breast Cancer ] [16]
Fusion
] FGFR2 N550K
AN3-CA Endometrial Cancer [1]

Mutation

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway of Segigratinib and the
general workflows for the described in vitro and in vivo experiments.
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Caption: Segigratinib dual-inhibition signaling pathway.
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Caption: General workflow for in vitro preclinical evaluation.
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Caption: General workflow for in vivo xenograft studies.
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Experimental Protocols
In Vitro Cell Viability (MTT) Assay

This protocol determines the concentration of Segigratinib that inhibits cell growth by 50%
(ICs0).

Materials:

e Selected cancer cell lines (e.g., NCI-H1581, SNU-16)
o Complete cell culture medium

e Segigratinib (stock solution in DMSO, e.g., 10 mM)
o 96-well flat-bottom plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCI)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 pL of
medium. Incubate overnight at 37°C, 5% COe..

o Compound Treatment: Prepare serial dilutions of Segigratinib in culture medium. Replace
the medium in the wells with 100 uL of the drug dilutions. Include vehicle-only (DMSO)
controls.

 Incubation: Incubate the plate for 72 hours at 37°C, 5% COs..

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.
Viable cells will reduce the yellow MTT to purple formazan crystals.
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e Solubilization: Add 100 pL of solubilization buffer to each well to dissolve the formazan
crystals. Mix gently by pipetting or shaking.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
percentage of viability against the log concentration of Segigratinib to determine the ICso
value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium lodide (PI)
Staining

This flow cytometry-based assay quantifies the induction of apoptosis by Segigratinib.
Materials:

» Selected cancer cell lines

o 6-well plates

» Segigratinib

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

o Flow cytometer
Procedure:

o Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.
Treat cells with Segigratinib at relevant concentrations (e.g., 1x and 5x the ICso) and a
vehicle control for 24-48 hours.

o Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS,
detach with trypsin, and neutralize. Combine all cells from each well.

o Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the
supernatant and wash the cells twice with cold PBS.
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 Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10°
cells/mL. Transfer 100 uL of the cell suspension to a flow cytometry tube. Add 5 pL of
Annexin V-FITC and 5 pL of P1.[10]

 Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.

e Analysis: Add 400 pL of 1X Binding Buffer to each tube and analyze by flow cytometry within
one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late
apoptotic (Annexin V+/Pl+), and necrotic (Annexin V-/Pl+) cells.

Western Blot Analysis of FGFR Pathway Inhibition

This protocol assesses the effect of Segigratinib on the phosphorylation of FGFR and its
downstream effectors, ERK and AKT.

Materials:

Selected cancer cell lines

o 6-well plates

o Segigratinib

e RIPA lysis buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels, buffers, and electrophoresis equipment
o PVDF membranes and transfer system

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-ERK1/2
(Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, and a loading control
(e.g., anti-B-actin or anti-GAPDH)
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e HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate
e Imaging system

Procedure:

e Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency,
serum-starve overnight if necessary. Treat with Segigratinib for a short period (e.g., 2-6
hours). Wash cells with cold PBS and lyse with RIPA buffer.

o Protein Quantification: Determine protein concentration using the BCA assay.

o SDS-PAGE and Transfer: Denature 20-30 pg of protein per sample and separate by SDS-
PAGE. Transfer the proteins to a PVDF membrane.

» Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at
room temperature.[17] Incubate the membrane with the primary antibody overnight at 4°C.

e Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash
again and apply ECL substrate.

e Imaging: Capture the chemiluminescent signal. Quantify band intensity using densitometry
software. Normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of Segigratinib in a mouse xenograft model.
Materials:

e Immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old)
 FGFR-dependent cancer cell line (e.g., NCI-H1581)

o Matrigel (optional)
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o Segigratinib formulation for oral gavage

e Vehicle control

o Calipers, scales, and animal monitoring equipment
Procedure:

e Cell Implantation: Subcutaneously inject approximately 5-10 x 10° NCI-H1581 cells, typically
resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with
calipers. Calculate tumor volume using the formula: (Length x Width?)/2.

» Randomization and Treatment: When tumors reach an average volume of 150-200 mm3,
randomize the mice into treatment and control groups. Administer Segigratinib (e.g., 12.5,
25, 50 mg/kg) or vehicle control daily via oral gavage.[1][18]

» Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
Monitor for any signs of toxicity.

o Endpoint Analysis: After a predetermined treatment period (e.g., 21-28 days) or when tumors
in the control group reach a maximum allowed size, euthanize the mice. Excise, weigh, and
photograph the tumors.

e Pharmacodynamic Analysis: For pharmacodynamic studies, a separate cohort of tumor-
bearing mice can be treated with a single dose of Segigratinib. Tumors are then harvested
at different time points (e.g., 2, 6, 24 hours) post-dose for Western blot analysis of p-ERK to
confirm target engagement in vivo.[1][18]

e Immunohistochemistry (IHC): Tumor tissues can be fixed in formalin and embedded in
paraffin for IHC analysis of proliferation markers (e.g., Ki-67) and angiogenesis markers
(e.g., CD31).[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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